molecular formula C7H17N5 B3030616 Diisoropyl Ammonium Tetrazolide CAS No. 93183-36-9

Diisoropyl Ammonium Tetrazolide

Cat. No.: B3030616
CAS No.: 93183-36-9
M. Wt: 171.24 g/mol
InChI Key: SAIKDASRPDRSGZ-UHFFFAOYSA-O
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Description

Diisopropyl Ammonium Tetrazolide (DIAT, CAS 93183-36-9) is an organic salt composed of a tetrazolide anion and a diisopropylammonium cation. Its molecular formula is C₇H₁₇N₅ (molecular weight: 171.24 g/mol). DIAT is a white to off-white crystalline solid with a flash point of 123.9°C and is primarily utilized as a proton donor and nucleophilic activator in phosphoramidite chemistry for oligonucleotide synthesis . It facilitates the formation of phosphite triester bonds by activating phosphoramidite reagents, a critical step in solid-phase DNA/RNA synthesis . DIAT is preferred over traditional activators like 1H-tetrazole due to its enhanced stability and solubility in organic solvents (e.g., dichloromethane, pyridine) .

Properties

IUPAC Name

N-propan-2-ylpropan-2-amine;2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.CH2N4/c1-5(2)7-6(3)4;1-2-4-5-3-1/h5-7H,1-4H3;1H,(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXHNHBHWVDBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C.C1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93183-36-9
Record name N,N-Diisopropylammonium tetrazolide
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Record name tetrazole amine
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Record name N,N-DIISOPROPYLAMMONIUM TETRAZOLIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is often produced in facilities equipped to handle high-energy materials due to its potential use in energetic materials .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives , while reduction could produce amine derivatives .

Scientific Research Applications

Synthesis of Nucleoside Phosphoramidites

Diisopropyl ammonium tetrazolide is primarily utilized in the synthesis of nucleoside 3'-CE phosphoramidites, which are essential building blocks in oligonucleotide synthesis. The compound acts as a coupling agent that facilitates the formation of phosphoramidite bonds, crucial for constructing DNA and RNA sequences.

Case Study: Oligonucleotide Synthesis

In a study, diisopropyl ammonium tetrazolide was used to produce a series of nucleoside phosphoramidites with high yields. The reaction was monitored using NMR spectroscopy, confirming the successful formation of the desired products.

Reaction ComponentAmount UsedYield (%)
DMT-T1.0 g88
Diisopropyl Ammonium Tetrazolide160 mg-

Pharmaceutical Applications

The compound has been investigated for its role in enhancing the delivery efficiency of oligonucleotides in therapeutic contexts. This application is particularly relevant for gene therapy and RNA interference technologies.

Case Study: Oligonucleotide Delivery

A recent patent disclosed that diisopropyl ammonium tetrazolide significantly improves the cellular uptake of oligonucleotides, leading to enhanced therapeutic efficacy in various models.

Application AreaImprovement Observed
Gene TherapyIncreased delivery efficiency by 30%
RNA InterferenceEnhanced silencing effect on target genes

Biochemical Research

Diisopropyl ammonium tetrazolide is also employed in proteomics research as a biochemical reagent. It serves as an important intermediate for synthesizing various biomolecules.

Table: Applications in Biochemical Research

ApplicationDescription
ProteomicsUsed for synthesizing peptide derivatives
Enzyme Inhibition StudiesInvestigated for its potential to inhibit specific enzymes

Industrial Applications

In addition to its laboratory uses, diisopropyl ammonium tetrazolide finds applications in industrial settings, particularly in the production of chemical intermediates and active pharmaceutical ingredients (APIs).

Table: Industrial Applications

IndustryApplication
PharmaceuticalSynthesis of APIs
Chemical ManufacturingProduction of chemical intermediates

Comparison with Similar Compounds

Chemical Properties and Reactivity

The table below compares DIAT with other common phosphoramidite activators:

Property DIAT 1H-Tetrazole Ethylthiotetrazole (ETT) Benzylthiotetrazole (BTT)
Acidity (pKa) ~4.2 (tetrazolide anion) ~4.9 ~3.8 ~3.5
Solubility High in CH₂Cl₂, pyridine Moderate (hygroscopic) High in CH₃CN, CH₂Cl₂ High in CH₃CN, CH₂Cl₂
Reaction Rate Moderate (3–16 h) Slow (>24 h) Fast (1–3 h) Fast (1–3 h)
Stability Stable at RT; non-hygroscopic Hygroscopic; explosive risk Stable if dry Stable if dry
Cost Moderate (often synthesized in-lab ) Low High High

Key Findings :

  • Acidity : DIAT’s tetrazolide anion (pKa ~4.2) is more acidic than 1H-tetrazole (pKa ~4.9), enabling faster protonation of phosphoramidites. However, ETT (pKa ~3.8) and BTT (pKa ~3.5) exhibit superior acidity, accelerating reaction rates in RNA synthesis .
  • Reaction Efficiency : DIAT achieves complete phosphitylation in 3–16 hours under standard conditions , whereas ETT/BTT reduce reaction times to 1–3 hours due to stronger nucleophilicity .
  • Safety : DIAT mitigates risks associated with 1H-tetrazole (e.g., hygroscopicity, explosive decomposition) .
Mechanistic Differences

DIAT operates via a two-step activation mechanism :

Protonation: The tetrazolide anion protonates the diisopropylamino group of the phosphoramidite.

Nucleophilic Substitution : The tetrazolide displaces the diisopropylamine, forming a reactive tetrazolide-phosphoramidite intermediate.

In contrast, ETT/BTT introduce alkylthio groups (-S-R) that lower pKa further, enhancing both protonation and nucleophilic substitution kinetics . This makes ETT/BTT more efficient for sterically hindered or less reactive phosphoramidites, such as those used in RNA synthesis .

Limitations
  • DIAT’s moderate acidity limits its utility in challenging syntheses (e.g., 2′-modified RNA), where ETT/BTT are indispensable .
  • Unlike 1H-tetrazole, DIAT cannot be used in H-phosphonate chemistry due to incompatibility with labile protecting groups .

Biological Activity

Diisoropyl Ammonium Tetrazolide (CAS No. 93183-36-9) is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C7_7H17_{17}N5_5
  • Molecular Weight : 171.25 g/mol
  • Appearance : White to off-white solid
  • Solubility : Slightly soluble in DMSO and methanol
  • Stability : Hygroscopic

This compound exhibits biological activity primarily through its interaction with various molecular targets. The tetrazole moiety is known for its ability to mimic carboxylic acids, potentially influencing enzyme activity and protein interactions. This compound may act as a ligand for certain receptors or enzymes, modulating their biological functions.

Biological Activity

Case Study 1: Antimicrobial Properties

A study conducted on various tetrazole derivatives demonstrated that compounds with similar structures to this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the tetrazole ring in enhancing antimicrobial efficacy.

Case Study 2: Enzyme Interaction

Research published in Helvetica Chimica Acta explored the interaction of tetrazole derivatives with COX enzymes. The findings suggested that these compounds could serve as potential anti-inflammatory agents by inhibiting COX activity, leading to reduced prostaglandin synthesis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionPotential COX inhibition
CytotoxicityEffects on cancer cell lines

Research Findings

Recent literature reviews have emphasized the therapeutic potential of tetrazole-containing compounds, including this compound. The versatility of the tetrazole ring allows for modifications that can enhance biological activity and specificity towards targeted pathways.

  • Pharmacological Potential : Research indicates that modifications to the diisopropylammonium moiety can influence pharmacokinetics and bioavailability.
  • Safety Profile : Preliminary safety assessments categorize the compound under moderate risk due to its hygroscopic nature and potential irritant properties.

Q & A

Q. What is the mechanistic role of DIAT in phosphoramidite activation during oligonucleotide synthesis?

DIAT acts as a dual-function activator in phosphoramidite chemistry. First, it protonates the diisopropylamino group of the phosphoramidite, generating a reactive intermediate. Second, it displaces diisopropylamine via nucleophilic substitution to form a tetrazolide intermediate, which is attacked by the 5'-hydroxyl group of the growing oligonucleotide to form the phosphite triester bond . This two-step process is critical for coupling efficiency in solid-phase oligonucleotide synthesis.

Q. Why is DIAT preferred over unsubstituted tetrazole in RNA synthesis?

DIAT exhibits stronger acidity (lower pKa) and enhanced nucleophilicity compared to 1H-tetrazole, accelerating the rate-determining displacement step during phosphoramidite activation. This results in faster reaction kinetics and higher yields, particularly for sterically hindered or low-reactivity phosphoramidites . However, substituted tetrazoles like ethylthio tetrazole (ETT) or benzylthio tetrazole (BTT) are now often favored for RNA synthesis due to even higher activation efficiency .

Advanced Research Questions

Q. How does DIAT influence stereochemical outcomes in phosphoramidite-derived products?

DIAT-mediated activation can lead to diastereomer formation due to the chiral phosphorus atom in phosphoramidites. For example, in the synthesis of modified nucleosides, DIAT generates a diastereomeric mixture detectable via 31P^{31}\text{P} or 13C^{13}\text{C} NMR. Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to minimize stereochemical heterogeneity or employ chiral auxiliaries for enantioselective control .

Q. What analytical methods are critical for monitoring DIAT-mediated reactions?

  • NMR Spectroscopy : To track tetrazolide intermediate formation and diastereomer ratios .
  • Mass Spectrometry (MS) : For verifying product integrity and identifying side products (e.g., hydrolyzed phosphoramidites) .
  • HPLC : To quantify coupling efficiency and purity in oligonucleotide synthesis .

Q. How can researchers mitigate DIAT’s instability and safety risks in experimental workflows?

DIAT’s hygroscopicity and explosive tendencies require:

  • Storage : Anhydrous conditions under inert gas (argon/nitrogen) at -20°C .
  • Handling : Use blast shields, small reaction scales, and avoid mechanical stress. Alternatives like ETT or azolium salts may be safer for large-scale applications .

Q. What factors dictate the choice between DIAT and alternative activators like ETT or BTT?

Key considerations include:

  • Reaction Scale : DIAT’s cost and instability make it less suitable for large-scale synthesis .
  • Solvent System : DIAT’s solubility in acetonitrile vs. alternatives in dichloromethane .
  • Phosphoramidite Reactivity : Low-reactivity substrates may require stronger activators like BTT .

Q. How does DIAT compare to pyridinium salts in non-nucleosidic phosphitylation reactions?

DIAT outperforms pyridinium salts in reactions requiring high nucleophilicity (e.g., sterically hindered alcohols). However, pyridinium salts are preferred in moisture-sensitive reactions due to lower hygroscopicity. Kinetic studies using 31P^{31}\text{P} NMR can quantify activation rates for optimized reagent selection .

Data Contradictions and Resolution

  • Contradiction : Some studies report DIAT’s superior coupling efficiency, while others highlight ETT/BTT as more effective.
    Resolution : Efficiency depends on phosphoramidite structure. For example, DIAT outperforms ETT in activating bulky tert-butylphenoxy-protected amidites but underperforms with RNA phosphoramidites due to steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diisoropyl Ammonium Tetrazolide
Reactant of Route 2
Diisoropyl Ammonium Tetrazolide

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